molecular formula C9H15BO3 B155089 Triallyl borate CAS No. 1693-71-6

Triallyl borate

Cat. No. B155089
CAS RN: 1693-71-6
M. Wt: 182.03 g/mol
InChI Key: RQNVJDSEWRGEQR-UHFFFAOYSA-N
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Description

Triallyl borate is a colorless liquid. It is insoluble in water and weighs less than water. Contact with the material may cause mild irritation to skin, eyes, and mucous membranes. It may be slightly toxic by ingestion .


Synthesis Analysis

Triallyl borate can be synthesized from boron trihalides . In 1958, Mikhailov et al. reported the sequential synthesis of unsymmetrically substituted triarylboranes starting from an iso-butyl borinic ester wherein the boron atom is additionally bound to one phenyl and one chlorine atom, respectively . Other routes employed symmetrically substituted triarylboranes as precursors . One of the first unsymmetrically substituted triarylboranes was reported in 1971 by Grisdale et al . As shown in Scheme 26 B, Yamaguchi and co-workers reported a route to unsymmetrically substituted triarylboranes from boronic esters .


Molecular Structure Analysis

The molecular formula of Triallyl borate is C9H15BO3 . The molecular weight is 182.03 g/mol . The structure of Triallyl borate is based on the traditional triangular BO3 and tetrahedral BO4 units .


Chemical Reactions Analysis

Triallyl borate is used to make other chemicals . It has been used as an electrolyte additive in lithium-ion batteries . The electrolyte additive triallyl borate (TAB) improves interfacial stability, leading to a stable cathode–electrolyte interphase (CEI) layer on the LNCM83 cathode .


Physical And Chemical Properties Analysis

Triallyl borate is a colorless liquid. It is insoluble in water and weighs less than water . Contact with the material may cause mild irritation to skin, eyes, and mucous membranes . It may be slightly toxic by ingestion .

Scientific Research Applications

1. Electrolyte Additives for Battery Performance Enhancement Triallyl borate (TAB) has been identified as an effective electrolyte additive that can significantly improve interfacial stability. This leads to the formation of a stable cathode–electrolyte interphase (CEI) layer on lithium nickel cobalt manganese (LNCM83) cathodes. The multi-functionalized TAB additive produces a uniformly distributed CEI layer through electrochemical oxidation, which is crucial for enhancing long-term cycling performance of batteries .

2. Potential CEI-forming Additives in Battery Technology In the search for high-performance additives for battery technology, Triallyl borate stands out as a promising candidate. It is suggested alongside other borate derivatives for its potential to form a powerful CEI layer, which is essential for the longevity and efficiency of batteries .

properties

IUPAC Name

tris(prop-2-enyl) borate
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InChI

InChI=1S/C9H15BO3/c1-4-7-11-10(12-8-5-2)13-9-6-3/h4-6H,1-3,7-9H2
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InChI Key

RQNVJDSEWRGEQR-UHFFFAOYSA-N
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Canonical SMILES

B(OCC=C)(OCC=C)OCC=C
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Molecular Formula

C9H15BO3
Record name TRIALLYL BORATE
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DSSTOX Substance ID

DTXSID4061886
Record name Boric acid (H3BO3), tri-2-propen-1-yl ester
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Molecular Weight

182.03 g/mol
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Physical Description

Triallyl borate is a colorless liquid. It is insoluble in water and weigh, less than water. Contact with the material may cause mild irritation to skin, eyes, and mucous membranes. It may be slightly toxic by ingestion. It is used to make other chemicals.
Record name TRIALLYL BORATE
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Product Name

Triallyl borate

CAS RN

1693-71-6
Record name TRIALLYL BORATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does triallyl borate improve the performance of Ni-rich layered oxide cathodes in lithium-ion batteries?

A1: Triallyl borate (TAB) functions as an effective separator/cathode interphase modifier in lithium-ion batteries. [] It achieves this by forming a stable and uniformly distributed cathode-electrolyte interphase (CEI) layer on the surface of Ni-rich layered oxide cathodes, such as LNCM83. [] This CEI layer offers several benefits:

  • Inhibition of Parasitic Reactions: Ni-rich cathodes suffer from parasitic reactions between the highly reactive Ni4+ and the electrolyte, leading to electrolyte decomposition and capacity fading. The CEI layer formed by TAB acts as a protective barrier, hindering these unwanted reactions. []
  • Suppression of Transition Metal Dissolution: The CEI layer also mitigates the dissolution of transition metal components from the cathode into the electrolyte, a phenomenon that contributes to performance degradation over time. []
  • Enhanced Cycling Stability: By minimizing these detrimental processes, TAB significantly improves the cycling stability of the battery. For example, a cell with 0.75% TAB retained 88.3% of its capacity after 100 cycles at elevated temperature, compared to only 64.1% retention for a cell without TAB. []

Q2: What is the mechanism by which triallyl borate forms the protective CEI layer on the cathode surface?

A2: While the research papers provided don't delve into the detailed reaction mechanism, they indicate that TAB undergoes electrochemical oxidation on the cathode surface. [] This oxidation process leads to the formation of a multi-functionalized CEI layer. Further research is needed to fully elucidate the specific chemical reactions involved in this process.

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